molecular formula C27H42O3 B11935503 (1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol CAS No. 51195-66-5

(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

Cat. No.: B11935503
CAS No.: 51195-66-5
M. Wt: 414.6 g/mol
InChI Key: WQLVFSAGQJTQCK-DXZIWIJNSA-N
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Description

The compound (1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-ol is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-ol involves multiple steps, including the formation of the spirocyclic core and the introduction of the hydroxyl group. The synthetic route typically starts with the construction of the pentacyclic framework through a series of cyclization reactions. Key reagents and conditions include strong acids or bases for cyclization, and specific catalysts to control the stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of specific functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under various chemical conditions.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its potential as a ligand for specific proteins or enzymes, and its effects on cellular processes.

Medicine

The compound’s potential therapeutic applications are explored in medicine. Its unique structure may offer advantages in drug design, particularly for targeting specific molecular pathways.

Industry

In industry, the compound’s properties are leveraged for the development of new materials or chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which (1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable ring systems and chiral centers. Examples include spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-oxirane].

Uniqueness

What sets (1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-ol apart is its specific arrangement of chiral centers and the presence of multiple methyl groups. This unique configuration contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

51195-66-5

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16?,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

WQLVFSAGQJTQCK-DXZIWIJNSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1

Origin of Product

United States

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